molecular formula C12H15N3O B11799200 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline

3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11799200
M. Wt: 217.27 g/mol
InChI Key: DODHOYFYPDGKNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with isobutyl-substituted oxadiazole precursors under specific conditions . The reaction typically requires the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. For example, as an EGFR inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C12H15N3O/c1-8(2)6-11-14-15-12(16-11)9-4-3-5-10(13)7-9/h3-5,7-8H,6,13H2,1-2H3

InChI Key

DODHOYFYPDGKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

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